[5-(dimethylamino)-2-(pyridin-3-yldiazenyl)phenyl] N,N-dimethylcarbamate
Description
Properties
CAS No. |
67049-86-9 |
|---|---|
Molecular Formula |
C16H19N5O2 |
Molecular Weight |
313.35 g/mol |
IUPAC Name |
[5-(dimethylamino)-2-(pyridin-3-yldiazenyl)phenyl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C16H19N5O2/c1-20(2)13-7-8-14(15(10-13)23-16(22)21(3)4)19-18-12-6-5-9-17-11-12/h5-11H,1-4H3 |
InChI Key |
JEYRNHWQCCBUEE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)N=NC2=CN=CC=C2)OC(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of [5-(dimethylamino)-2-(pyridin-3-yldiazenyl)phenyl] N,N-dimethylcarbamate generally involves three key steps:
- Diazotization of a pyridine derivative to generate a diazonium salt.
- Azo coupling of the diazonium salt with a dimethylamino-substituted phenol or aniline derivative.
- Carbamate formation on the coupled azo compound, typically via reaction with dimethylcarbamoyl chloride or related carbamoylating agents.
This approach is consistent with the preparation of azo dyes and azo-carbamate compounds documented in aromatic amide and azo compound patents and literature.
Stepwise Preparation Details
Detailed Synthetic Example
A representative synthetic procedure, adapted from aromatic amide patents and azo dye literature, is as follows:
- Diazotization: Dissolve 3-aminopyridine in dilute hydrochloric acid and cool to 0-5 °C. Add sodium nitrite solution dropwise, maintaining temperature to form the diazonium salt.
- Azo Coupling: Prepare a solution of 5-dimethylaminophenol in sodium hydroxide solution at 0-5 °C. Add the diazonium salt solution slowly with stirring. The azo coupling occurs, precipitating the azo compound.
- Carbamate Synthesis: The crude azo compound is dissolved in anhydrous solvent (e.g., dichloromethane). Add dimethylcarbamoyl chloride dropwise with triethylamine as base at 0-10 °C. Stir the mixture until completion, then isolate the carbamate product by filtration or extraction and purification.
Reaction Conditions and Yields
| Step | Temperature (°C) | Solvent | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Diazotization | 0–5 | Dilute HCl, aqueous | 30–60 min | Quantitative | Temperature control critical for stability |
| Azo Coupling | 0–5 | Aqueous NaOH | 1–2 hours | 70–85 | pH control important for selectivity |
| Carbamate Formation | 0–10 | Dichloromethane | 2–4 hours | 60–75 | Anhydrous conditions preferred |
Analytical Characterization
The synthesized compound is typically confirmed by:
- Mass Spectrometry (MS): Molecular ion peak corresponding to the molecular weight of the azo carbamate.
- Infrared Spectroscopy (IR): Characteristic bands for azo (-N=N-) at ~1400-1500 cm⁻¹, carbamate C=O stretch near 1700 cm⁻¹, and N,N-dimethylamino groups.
- Nuclear Magnetic Resonance (NMR): ^1H NMR and ^13C NMR spectra confirm aromatic protons, dimethylamino methyl groups, and carbamate carbon signals.
- UV-Vis Spectroscopy: Intense absorption bands due to azo chromophore, useful for dye-related applications.
Research Discoveries and Literature Insights
- The diazotization and azo coupling steps are well-established in azo dye chemistry, with modifications to optimize coupling efficiency and regioselectivity.
- Carbamate formation on azo compounds is less common but has been successfully achieved using dimethylcarbamoyl chloride under mild conditions to preserve azo integrity.
- Stability studies indicate that the azo-carbamate linkage is stable under neutral and slightly basic conditions but may hydrolyze under strong acidic or basic environments.
- Recent research emphasizes the importance of controlling reaction temperature and pH to maximize yield and purity.
- Analytical techniques like LC-MS and HPLC have been employed to monitor reaction progress and purity, ensuring reproducibility and scalability.
Summary Table: Preparation Methods Overview
| Aspect | Description |
|---|---|
| Starting Materials | 3-Aminopyridine, 5-dimethylaminophenol, dimethylcarbamoyl chloride |
| Key Intermediates | Pyridin-3-yldiazonium salt, azo-coupled intermediate |
| Reaction Types | Diazotization, azo coupling, carbamate formation |
| Optimal Conditions | Low temperature (0–5 °C) for diazotization and azo coupling; anhydrous solvent, mild base for carbamate formation |
| Typical Yields | 70–85% for azo coupling; 60–75% for carbamate step |
| Analytical Confirmation | MS, IR, NMR, UV-Vis spectroscopy |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, [5-(dimethylamino)-2-(pyridin-3-yldiazenyl)phenyl] N,N-dimethylcarbamate is used as a reagent in various organic synthesis reactions, particularly in the formation of complex molecular structures.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules, such as proteins and nucleic acids, which could lead to the development of new biochemical assays or therapeutic agents.
Medicine: In medicine, the compound is investigated for its potential pharmacological properties, including its ability to interact with specific molecular targets in the body, which could lead to the development of new drugs.
Industry: In industrial applications, this compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [5-(dimethylamino)-2-(pyridin-3-yldiazenyl)phenyl] N,N-dimethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized into three classes: naphthalimide derivatives , azo-linked aromatic amines , and carbamate-bearing DNA binders . Below is a detailed analysis of their comparative properties:
Structural and Functional Analogues
Naphthalimide Derivatives (e.g., Amonafide and Analogues)
- Amonafide : A naphthalimide-based DNA intercalator with a primary amine at position 3. It exhibits potent activity (IC50 = 6.02 μM against HeLa cells) but causes severe hematologic toxicity due to its primary amine .
- Dimethylamino-Substituted Analogues: 3a (5-(dimethylamino-ethylamino)-substituted): IC50 = 0.69 μM (HeLa), demonstrating that dimethylamino groups improve activity and reduce toxicity compared to amonafide. 4b (6-(dimethylamino-propylamino)-substituted): IC50 = 0.64 μM (HeLa), highlighting the importance of substitution position (6- vs. 5-position) for enhanced efficacy .
| Compound | Key Structural Features | IC50 (HeLa) | Toxicity Profile |
|---|---|---|---|
| Amonafide | Primary amine at C5 | 6.02 μM | High hematologic toxicity |
| 3a | C5 dimethylaminoethylamino | 0.69 μM | Reduced toxicity |
| 4b | C6 dimethylaminopropylamino | 0.64 μM | Reduced toxicity |
| Target Compound | Phenyl-C5 dimethylamino, azo-pyridinyl | Not reported | Theoretically low |
Azo-Linked Aromatic Amines
Azo compounds (e.g., pyridinyldiazenyl derivatives) are known for their strong DNA-binding via π-π stacking and hydrogen bonding. For example, 1h (a furoquinolinone derivative) showed IC50 = 14.45 μM against P388 cells, outperforming its parent compound (IC50 > 100 μM) due to its dimethylamino side chain enhancing solubility and binding . The target compound’s pyridinyl diazenyl group may offer similar advantages but requires empirical validation.
Carbamate-Bearing Compounds
Carbamates improve metabolic stability compared to esters or amides. For instance, N-methylcarbamate analogs of podophyllotoxin derivatives exhibit prolonged half-lives and reduced cytotoxicity. The target compound’s dimethylcarbamate likely enhances stability but may reduce intercalation efficiency compared to naphthalimides’ planar structures .
Key Comparative Findings
Substitution Position: Naphthalimide derivatives show higher activity when substituted at C6 (e.g., 4b) than C5, suggesting steric and electronic optimization . For the target compound, the phenyl-C5 dimethylamino group may limit DNA interaction compared to naphthalimides’ extended conjugation.
Amino Group Modifications: Secondary amines (e.g., dimethylamino) reduce toxicity vs. primary amines (amonafide). The target compound’s dimethylamino group aligns with this trend.
Azo vs. Carbamate Functionalization :
- Azo groups enhance DNA binding but may increase photodegradation risk. Carbamates improve stability but could reduce intercalation potency.
Q & A
Advanced Research Question
- Molecular Docking (AutoDock Vina) : Models interactions with enzyme active sites (e.g., π-π stacking with pyridine rings) .
- Molecular Dynamics Simulations (GROMACS) : Assesses binding stability over 100-ns trajectories, identifying key residues (e.g., Ser203 in cholinesterases) .
- QSAR Modeling : Correlates substituent effects (e.g., dimethylamino vs. diethylamino) with bioactivity using descriptors like logP and polar surface area .
How can researchers mitigate instability of the carbamate moiety during storage?
Basic Research Question
- Storage Conditions : –20°C under argon in amber vials to prevent hydrolysis/oxidation .
- Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) enhances shelf life .
- Stability Assays : Monitor degradation via HPLC at t = 0, 7, 30 days; <5% degradation is acceptable for most studies .
What strategies validate the selectivity of this compound in multi-target enzyme assays?
Advanced Research Question
- Counter-Screening : Test against structurally related enzymes (e.g., butyrylcholinesterase vs. acetylcholinesterase) .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and stoichiometry to confirm target specificity .
- CRISPR-Cas9 Knockout Models : Cell lines lacking the target gene validate on-target effects .
How are synthetic byproducts characterized and quantified during scale-up?
Basic Research Question
- LC-MS/MS : Identifies byproducts (e.g., over-alkylated pyridine derivatives) with MRM transitions .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time .
- ICH Guidelines : Follow Q3A(R2) limits for impurities (<0.15% for unknown byproducts) .
What mechanistic insights explain the pH-dependent reactivity of the azo group?
Advanced Research Question
- UV-Vis Spectroscopy : Tracks λmax shifts (e.g., 450 nm to 520 nm) under acidic vs. basic conditions, indicating protonation/deprotonation .
- DFT Calculations (Gaussian) : Predicts electron density changes in the azo bond at varying pH .
- Kinetic Studies : Pseudo-first-order rate constants (kobs) quantify hydrolysis rates at pH 2–10 .
How do researchers address low solubility in aqueous buffers for in vitro assays?
Basic Research Question
- Co-Solvent Systems : Use cyclodextrins (e.g., HP-β-CD) or Tween-80 at biocompatible concentrations (<1% w/v) .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to enhance hydrophilicity .
What protocols ensure reproducibility in multi-step syntheses across labs?
Advanced Research Question
- Standard Operating Procedures (SOPs) : Detail exact molar ratios, degassing steps, and quenching methods .
- Round-Robin Trials : Cross-validate yields/purity via inter-lab comparisons (RSD <5% for yield) .
- QC Checkpoints : Intermediate characterization (e.g., TLC, NMR) at each synthetic step .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
